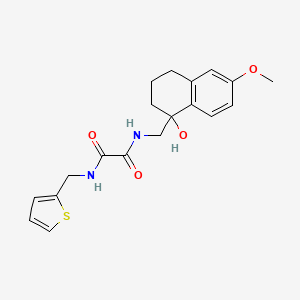

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-14-6-7-16-13(10-14)4-2-8-19(16,24)12-21-18(23)17(22)20-11-15-5-3-9-26-15/h3,5-7,9-10,24H,2,4,8,11-12H2,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVULQKBJBVNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NCC3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetrahydronaphthalene structure. The process may include:

Hydroxylation: Introduction of the hydroxyl group at the 1-position of the tetrahydronaphthalene ring.

Methoxylation: Addition of the methoxy group at the 6-position.

Oxalamide Formation: Coupling of the modified tetrahydronaphthalene with thiophen-2-ylmethylamine under specific reaction conditions to form the oxalamide structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the oxalamide moiety to an amide or ester.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of amides or esters.

Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other oxalamides. Similar compounds include:

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(phenylmethyl)oxalamide

These compounds share the core oxalamide structure but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 343.44 g/mol. The compound features a tetrahydronaphthalene moiety and a thiophene ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 343.44 g/mol |

| CAS Number | 2035004-69-2 |

Research indicates that this compound may inhibit the formation of neurotoxic amyloid beta oligomers, particularly targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. The proposed mechanism involves:

- Inhibition of Amyloid Beta Aggregation : The compound interacts with amyloid beta peptides, preventing their aggregation into toxic forms.

- Neuroprotective Effects : By inhibiting amyloid beta formation, it may protect neuronal cells from degeneration associated with Alzheimer's disease.

In Vitro Studies

Several studies have investigated the biological activity of similar compounds within the hydrazide-hydrazone class, demonstrating various pharmacological effects:

- Neuroprotective Effects : Compounds targeting amyloid beta oligomers have shown significant impacts on neuronal health and cognitive function.

- Cytotoxicity Testing : In vitro assays have revealed that compounds with similar structures exhibit cytotoxic effects against cancer cell lines while maintaining selectivity towards normal cells.

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound demonstrated reduced amyloid plaque formation and improved cognitive function.

- Cancer Cell Lines : Studies on human colorectal (HCT 116) and breast cancer (MCF-7) cell lines indicated that related compounds exhibited IC50 values indicating potent anti-proliferative effects.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared to other similar compounds:

| Compound Name | Mechanism of Action | IC50 (µM) | Target Disease |

|---|---|---|---|

| N-(4-hydroxyphenyl)-N'-(thiophen-2-ylmethyl)urea | Inhibits amyloid beta aggregation | 34 | Alzheimer's Disease |

| 6-Methoxy-N-(thiophen-2-ylmethyl)acetamide | Exhibits cytotoxicity against cancer cell lines | 21.1 | Breast Cancer |

Q & A

Q. What synthetic pathways are recommended for N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the tetrahydronaphthalene and thiophen-2-ylmethylamine intermediates. Key steps include:

- Coupling Reactions : Use of coupling agents like EDCI/HOBt in anhydrous DMF to form the oxalamide bond .

- Protection/Deprotection : Protecting hydroxyl or amine groups with Boc or Fmoc groups to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to isolate the final product .

Critical Conditions : - Temperature: Maintain 0–5°C during coupling to minimize racemization.

- Solvent: Anhydrous DMF or THF to enhance reagent solubility.

- Reaction Time: 12–24 hours for complete conversion.

Q. How is the compound’s structure confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

-

1H/13C NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and oxalamide NH signals (δ 8.5–10 ppm). 13C NMR confirms carbonyl carbons (δ 160–170 ppm) and tetrahydronaphthalene carbons .

-

HRMS : Molecular ion peak matching the calculated mass (e.g., [M+H]+ at m/z 453.2) .

-

IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Technique Key Observations References 1H NMR Aromatic protons, methoxy, NH signals 13C NMR Carbonyl, aromatic, and methoxy carbons HRMS Molecular ion peak alignment

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility Screening : Use HPLC with a C18 column to measure aqueous solubility at pH 7.4 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across assays?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Validate compound purity (>95%) via HPLC before assays .

- Assay Conditions : Standardize cell lines, serum concentration, and incubation time. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

- Metabolic Stability : Perform microsomal stability tests to rule out rapid degradation .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate or ester groups on hydroxyl moieties for improved absorption .

- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) for sustained release .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

-

Core Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity .

-

Side Chain Variation : Substitute thiophen-2-ylmethyl with benzothiazole to probe steric effects .

-

Bioisosteres : Replace the tetrahydronaphthalene ring with indole to assess π-π stacking interactions .

Modification Biological Impact References Methoxy → Cl Increased LogP, enhanced membrane permeability Thiophene → Benzothiazole Improved kinase inhibition potency

Q. What experimental designs validate the compound’s mechanism of action?

- Methodological Answer :

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .

- CRISPR Knockout : Generate gene-edited cell lines (e.g., KO of hypothesized kinase) to assess activity loss .

- Molecular Dynamics : Simulate binding modes with proteins (e.g., VEGFR2) using Amber or GROMACS .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be interpreted?

- Methodological Answer :

- 3D Model Limitations : Spheroids may reduce drug penetration; validate with imaging (confocal microscopy) using fluorescent analogs .

- Hypoxia Effects : Measure oxygen levels in 3D cultures (e.g., via hypoxia probes) and adjust dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.